molecular formula C5H5NOS B075903 4-Methylthiazole-2-carbaldehyde CAS No. 13750-68-0

4-Methylthiazole-2-carbaldehyde

Cat. No. B075903
CAS RN: 13750-68-0
M. Wt: 127.17 g/mol
InChI Key: NYMCQLLAIMUVSY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-disubstituted 2-aminothiazoles, including derivatives similar to 4-Methylthiazole-2-carbaldehyde, involves Vilsmeier formylation of substituted amines. This process leads to the formation of 2-amino-5-carbaldehydes, which are crucial intermediates in the synthesis of various heterocyclic compounds. The structural features of these compounds, including the orientation of the aldehyde group and the amine group rotation barrier, have been studied through spectroscopic methods, highlighting the compound's configurational properties (Gillon et al., 1983).

Molecular Structure Analysis

The crystal structure analysis of related triazole derivatives has provided insights into the molecular arrangement and intermolecular interactions, such as hydrogen bonding and π-π stacking. These studies help in understanding the structural basis of the compound's reactivity and properties (Gonzaga et al., 2016).

Chemical Reactions and Properties

4-Methylthiazole-2-carbaldehyde participates in various chemical reactions, including condensation to form thiazolidinones, which exhibit anti-inflammatory and antimicrobial activities. These reactions highlight the compound's versatility as a precursor for synthesizing bioactive molecules (Shelke et al., 2012).

Scientific Research Applications

  • Synthesis of Novel Compounds : 4-Methylthiazole-2-carbaldehyde is used in the synthesis of various novel compounds. For example, it is used in the preparation of N,N-disubstituted 2-aminothiazole-5-carbaldehydes, which are important for understanding the structural features of these compounds (Gillon et al., 1983). Additionally, it's involved in the preparation of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, and other heterocyclic compounds (Athmani et al., 1992).

  • Non-linear Optical Properties : 4-Methylthiazole-2-carbaldehyde derivatives are investigated for their potential application in non-linear optics. For instance, 6-dimethylaminobenzothiazole-2-carbaldehyde was synthesized as a precursor for novel benzothiazole derivatives with potential non-linear optic applications (Hrobárik et al., 2004).

  • Biological Applications : In the biological field, derivatives of 4-Methylthiazole-2-carbaldehyde have been developed for specific applications. For instance, a fluorescence probe using 4-methylthiazole-5-carbaldehyde derivative showed selectivity and sensitivity toward homocysteine, a biologically significant amino acid, and could be used for detecting it in living cells (Chu et al., 2019).

  • Pharmacological Activities : Some derivatives synthesized from 4-Methylthiazole-2-carbaldehyde have demonstrated potential pharmacological activities. For example, compounds derived from it showed significant anti-inflammatory and antimicrobial properties in pharmacological evaluations (Shelke et al., 2012).

  • Chemical Synthesis Methodologies : 4-Methylthiazole-2-carbaldehyde is also utilized in developing new chemical synthesis methods. For instance, it was involved in the microwave-assisted one-pot synthesis of novel thiazole derivatives, showcasing advancements in synthetic methodologies (Nimbalkar et al., 2018).

Safety And Hazards

4-Methylthiazole-2-carbaldehyde may cause skin irritation, respiratory irritation, and serious eye irritation. It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water in case of skin contact, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

While specific future directions for 4-Methylthiazole-2-carbaldehyde are not detailed in the search results, thiazole derivatives, in general, have shown promising biological activities and molecular interactions, and could be further optimized for drug development purposes .

properties

IUPAC Name

4-methyl-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-3-8-5(2-7)6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMCQLLAIMUVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401370
Record name 4-Methylthiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiazole-2-carbaldehyde

CAS RN

13750-68-0
Record name 4-Methylthiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,3-thiazole-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Z Li, UK Sharma, Z Liu, N Sharma… - European Journal of …, 2015 - Wiley Online Library
… Employing the standard conditions to Ugi adducts 5n/5o and 5p/5q prepared from 1-trityl-1H-imidazole-4-carbaldehyde and 4-methylthiazole-2-carbaldehyde, respectively, produced …
J Bariwal, R Kaur, LG Voskressensky… - Frontiers in …, 2018 - frontiersin.org
… Ugi-adducts (2d and 2e) prepared from 1-trityl-1H-imidazole-4-carbaldehyde and 4-methylthiazole-2-carbaldehyde provided the corresponding alkylidene-β-lactams 2f in good yields. …
Number of citations: 61 www.frontiersin.org
G L'Abbé, I Luyten, S Toppet - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Several diazomethyl and diazoester substituted thiazoles and thiadiazoles were prepared and their ring/chain equilibria studied by nmr spectroscopy. The diazomethyl derivatives 17a,b,…
Number of citations: 19 onlinelibrary.wiley.com
M Mohammadi-Khanaposhtani, N Jalalimanesh… - Molecular Diversity, 2020 - Springer
… They used a number of nitrogen-containing heterocyclic aldehydes such as 6-bromopicolinaldehyde, 2-pyridinecarboxaldehyde, 4-methylthiazole-2-carbaldehyde, benzo[d]thiazole-2-…
Number of citations: 16 link.springer.com
LM Zhao, Z Guo, YJ Xue, JZ Min, WJ Zhu, XY Li… - Molecules, 2018 - mdpi.com
… The 6-(dimethylamino)picolinaldehyde (8) [21] and 4-methylthiazole-2-carbaldehyde (9) were treated with aniline and diphenyl phosphite in i-PrOH at room temperature to give the (…
Number of citations: 18 www.mdpi.com
LM Zhao, Z Guo, YJ Xue, JZ Min, WJ Zhu, XY Li… - 2018 - preprints.org
… The 82 6-(dimethylamino)picolinaldehyde (8) [23] and 4-methylthiazole-2-carbaldehyde (9) were treated 83 with aniline and diphenyl phosphite in i-PrOH at room temperature to give …
Number of citations: 3 www.preprints.org
Z Li, A Kumar, A Peshkov, EV Van der Eycken - Tetrahedron Letters, 2016 - Elsevier
A domino Ugi/Michael access to α,β-unsaturated γ-lactams has been elaborated. This protocol offers a simplistic assembly of a α,β-unsaturated γ-lactams in good yields starting from …
Number of citations: 32 www.sciencedirect.com
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
… Compound 30 was prepared from 73a (40 mg, 0.27 mmol) and 4-methylthiazole-2-carbaldehyde (51 mg, 0.4 mmol) according to the general procedure. The residue was purified by …
Number of citations: 6 pubs.acs.org
A Mehta - 2010 - search.proquest.com
… 4-Methylthiazole-2-carbaldehyde (5): To a stirred suspension of 4methylthiazole (5.00 g, 50.4 mmol) in dry THF (20 mL) at −78 C under Ar, was added nBuLi (31.5 mL, 50.4 mmol). The …
Number of citations: 2 search.proquest.com
SJ Kang, JW Lee, J Song, J Park, J Choi… - Journal of Enzyme …, 2020 - Taylor & Francis
The importance of transforming growth factor beta-activated kinase 1 (TAK1) to cell survival has been demonstrated in many studies. TAK1 regulates signalling cascades, the NF-κB …
Number of citations: 2 www.tandfonline.com

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